molecular formula C16H24F3N5O B12243889 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide

2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide

Cat. No.: B12243889
M. Wt: 359.39 g/mol
InChI Key: OANHZAFPKXUGRL-UHFFFAOYSA-N
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Description

2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors. For instance, the reaction of 2-methyl-4,6-dichloropyrimidine with trifluoromethylamine can yield the desired trifluoromethyl-substituted pyrimidine.

    Piperazine Ring Introduction: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine under suitable conditions, such as in the presence of a base like sodium hydride.

    Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the trifluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Methyl-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide stands out due to its unique combination of a trifluoromethyl-substituted pyrimidine ring and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H24F3N5O

Molecular Weight

359.39 g/mol

IUPAC Name

2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H24F3N5O/c1-10(2)20-15(25)11(3)23-5-7-24(8-6-23)14-9-13(16(17,18)19)21-12(4)22-14/h9-11H,5-8H2,1-4H3,(H,20,25)

InChI Key

OANHZAFPKXUGRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(C)C(=O)NC(C)C)C(F)(F)F

Origin of Product

United States

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